3-(1-Phenylethoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(1-Phenylethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further linked to a phenylethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride typically involves multi-step reactions. One common method includes the reaction of propane-1-sulfonic acid with 1-phenylethanol in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the sulfonyl chloride derivative . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product separation further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylethoxy group can undergo oxidation to form phenylacetic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-(1-Phenylethoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The phenylethoxy group can also participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: Similar structure but lacks the phenylethoxy group.
3-Phenoxypropane-1-sulfonyl chloride: Similar structure but with a phenoxy group instead of a phenylethoxy group.
Uniqueness
3-(1-Phenylethoxy)propane-1-sulfonyl chloride is unique due to the presence of both the phenylethoxy group and the sulfonyl chloride group, which confer distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .
Biological Activity
3-(1-Phenylethoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Sulfonyl chlorides often act as electrophiles, capable of modifying nucleophilic sites on proteins, leading to inhibition of enzymatic functions. This can affect pathways involved in cancer progression and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways, thereby promoting cell death in malignancies.
Structure-Activity Relationships (SAR)
Research indicates that the presence of specific functional groups significantly influences the biological activity of sulfonyl chloride derivatives. For instance:
- Phenyl Group Influence : The phenyl group in this compound enhances lipophilicity, which may improve membrane permeability and interaction with cellular targets.
- Spacer Length : The three-carbon spacer between the sulfonyl group and the phenyl moiety appears optimal for maintaining activity while allowing flexibility for binding interactions.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various sulfonamide derivatives, including those related to this compound, against human cancer cell lines (HeLa and A549). The results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, demonstrating potential for anticancer applications .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 5.0 |
Compound B | A549 | 10.0 |
This compound | HeLa | TBD |
Study 2: Mechanistic Insights
Research involving the inhibition of specific enzymes by sulfonyl chlorides demonstrated that this compound could effectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition may lead to increased bioavailability of co-administered drugs .
Properties
Molecular Formula |
C11H15ClO3S |
---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
3-(1-phenylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-10(11-6-3-2-4-7-11)15-8-5-9-16(12,13)14/h2-4,6-7,10H,5,8-9H2,1H3 |
InChI Key |
BTWGITYILNXPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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